(S)-2-Methoxy-1-(p-tolyl)ethanamine
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Overview
Description
(S)-2-Methoxy-1-(p-tolyl)ethanamine is a chiral amine compound with the molecular formula C10H15NO It is characterized by the presence of a methoxy group (-OCH3) and a p-tolyl group (a benzene ring substituted with a methyl group) attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methoxy-1-(p-tolyl)ethanamine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent. For example, the reduction of 2-methoxy-1-(p-tolyl)ethanone with a chiral borane complex can yield the desired amine with high enantiomeric purity.
Another method involves the reductive amination of 2-methoxy-1-(p-tolyl)ethanal using a chiral amine source. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve the desired enantioselectivity. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Methoxy-1-(p-tolyl)ethanamine can undergo various chemical reactions, including:
- **Ox
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S)-2-methoxy-1-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(11)7-12-2/h3-6,10H,7,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
YEWGYNODIOSGHG-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](COC)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(COC)N |
Origin of Product |
United States |
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